molecular formula C20H18F2N3NaO5 B607764 Dolutegravir sodium CAS No. 1051375-19-9

Dolutegravir sodium

Cat. No. B607764
CAS RN: 1051375-19-9
M. Wt: 441.36
InChI Key: VMYYLTRYLSNWCA-VSLILLSYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolutegravir sodium is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell . It was developed by ViiV Healthcare and FDA-approved on August 12, 2013 . It is also an oral, World Health Organisation-recommended first-line antiretroviral drug .


Synthesis Analysis

The synthesis of this compound involves the treatment of pyranone with 3-amino-propane-2-diol in ethanol at elevated temperatures, delivering the corresponding pyridinone in 83% yield . This is followed by esterification and sodium periodate-mediated diol cleavage to furnish intermediate . The key ring-forming step in the synthesis of this compound consists of cyclization of the intermediate with ®-3- amino-butan-1-ol .


Molecular Structure Analysis

The molecular formula of this compound is C20H18F2N3NaO5 . Its average mass is 441.361 Da and its monoisotopic mass is 441.111237 Da .


Chemical Reactions Analysis

The formulation process of Dolutegravir involves high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant . The sonication time plays a crucial role in controlling the nanoparticle size .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 441.36 . It is soluble in DMSO at more than 4 mg/ml . It is stable at -20°C for 3 years and at 4°C for 2 years .

Scientific Research Applications

  • Efficacy in Antiretroviral-Naive Adults : Dolutegravir has been compared with raltegravir as an initial treatment for adults with HIV-1 infection, showing non-inferior efficacy and a similar safety profile. This suggests that dolutegravir, in combination with nucleoside reverse transcriptase inhibitors, could be an effective new option for treating HIV-1 in treatment-naive patients (Raffi et al., 2013).

  • Dosage and Efficacy : In a dose-ranging study of dolutegravir combined with other antiretrovirals in antiretroviral-naive adults, dolutegravir demonstrated effective antiviral activity at various doses and was well tolerated. This supports its use in phase 3 trials (van Lunzen et al., 2012).

  • Treatment-Experienced Patients : In a study comparing dolutegravir with raltegravir for antiretroviral-experienced, integrase-inhibitor-naive adults with HIV, dolutegravir showed superior virological effects and was well tolerated. This indicates its potential effectiveness in treatment-experienced patients (Cahn et al., 2013).

  • Vaginal Drug Delivery System : Dolutegravir sodium has been formulated into a semisolid solid lipid nanoparticle gel for vaginal application as pre-exposure prophylaxis for HIV. This formulation offers sustained release and increased vaginal deposition, indicating potential for site-targeted effect (Anjum & Lakshmi, 2020).

  • Combination Therapy : Dolutegravir combined with abacavir-lamivudine has shown superior efficacy and better safety profile compared to efavirenz-tenofovir disoproxil fumarate-emtricitabine in HIV-1 infected patients, suggesting a simplified and effective regimen (Walmsley et al., 2013).

  • Pharmacokinetic Profile : Dolutegravir has been reviewed for its pharmacokinetics, adverse event profile, and efficacy in the treatment of HIV. It demonstrates consistent efficacy, excellent tolerability, and infrequent drug-drug interactions, making it an attractive option in antiretroviral therapy (Kandel & Walmsley, 2015).

  • Potential Developmental Toxicity : A study explored the developmental toxicity of dolutegravir using pluripotent stem cell-based in vitro morphogenesis models. Dolutegravir impaired growth and altered gene expression in these models, suggesting a potential for developmental toxicity (Kirkwood-Johnson et al., 2021).

  • Resistance in First-Line Therapy : Research indicates that dolutegravir, when used as part of first-line therapy, has not selected for resistance mutations in the clinic, making it a unique and effective drug in HIV treatment (Mesplède & Wainberg, 2014).

Mechanism of Action

Target of Action

Dolutegravir sodium is an antiviral agent primarily used for the treatment of HIV-1 infections . Its primary target is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication cycle of the HIV virus, making it an effective target for antiviral therapy .

Mode of Action

This compound inhibits the HIV-1 integrase enzyme by binding to its active site . This binding blocks the strand transfer step of retroviral DNA integration into the host cell . The strand transfer step is essential in the HIV replication cycle, and its inhibition results in the prevention of viral activity .

Biochemical Pathways

This compound is highly metabolized through three main pathways . The first pathway involves glucuronidation by UGT1A1, the second involves carbon oxidation by CYP3A4, and the third is a sequential oxidative defluorination and glutathione conjugation .

Result of Action

The inhibition of the HIV-1 integrase enzyme by this compound halts the replication cycle of the virus at a critical juncture . This effectively prevents the production of new HIV particles , thereby reducing the viral load in the body and slowing the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, co-administration with certain drugs can affect its disposition . Additionally, the drug’s distribution in cerebrospinal fluid is good, and effective concentrations are also reached in the male and female genital tracts . Furthermore, the drug can increase metformin concentrations, and consequently, monitoring is recommended in case dose adjustment is required .

Biochemical Analysis

Biochemical Properties

Dolutegravir sodium plays a significant role in inhibiting the HIV-1 integrase enzyme, which is essential for the viral replication process. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the formation of the HIV provirus and halts the replication of the virus. This compound interacts with various biomolecules, including the integrase enzyme and viral DNA, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily targets HIV-infected cells, preventing the integration of viral DNA into the host genome. This action disrupts the viral replication cycle and reduces the viral load in patients . This compound also influences cell signaling pathways and gene expression by inhibiting the activity of the integrase enzyme. This inhibition leads to a decrease in the expression of viral genes and proteins, ultimately reducing the production of new viral particles . Additionally, this compound has been shown to have minimal impact on cellular metabolism and does not significantly affect the function of uninfected cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the HIV-1 integrase enzyme. This binding prevents the strand transfer step of viral DNA integration into the host cell genome . This compound forms a complex with the integrase enzyme and viral DNA, stabilizing the enzyme-DNA complex and preventing the formation of the HIV provirus . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between this compound and the integrase enzyme . Additionally, this compound does not induce or inhibit the usual metabolic systems, making it a safe and effective antiretroviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is maintained over extended periods, with minimal degradation observed in in vitro and in vivo studies . Long-term effects on cellular function have shown that this compound remains effective in inhibiting viral replication without causing significant toxicity to host cells . Studies have demonstrated that this compound maintains its antiviral activity over time, making it a reliable option for long-term HIV therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits viral replication and reduces viral load without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These effects are dose-dependent and are generally reversible upon discontinuation of the drug . Threshold effects have been identified, with higher doses required to achieve maximal inhibition of viral replication .

Metabolic Pathways

This compound is metabolized through three main pathways: glucuronidation by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1), carbon oxidation by cytochrome P450 3A4 (CYP3A4), and sequential oxidative defluorination and glutathione conjugation . These metabolic pathways ensure the efficient clearance of this compound from the body without the formation of long-lived metabolites . The involvement of these enzymes in the metabolism of this compound highlights its compatibility with other antiretroviral agents and its low potential for drug interactions .

Transport and Distribution

This compound is highly bound to plasma proteins, with a binding affinity of approximately 98.9% . This high protein binding facilitates its transport and distribution within cells and tissues. This compound is distributed throughout the body, including the central nervous system, where it can effectively inhibit viral replication in HIV-infected cells . The transport of this compound is mediated by organic cation transporters and multidrug and toxin extrusion transporters, which facilitate its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on the HIV-1 integrase enzyme . This compound does not require specific targeting signals or post-translational modifications for its localization, as it readily diffuses into the nucleus due to its lipophilic nature . Once inside the nucleus, this compound binds to the integrase enzyme and prevents the integration of viral DNA into the host genome . This subcellular localization is crucial for its antiviral activity and effectiveness in inhibiting viral replication .

properties

IUPAC Name

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJRRXTMKRYNK-VSLILLSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1051375-19-9
Record name Dolutegravir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1051375-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLUTEGRAVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q1V9V5WYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of Dolutegravir Sodium?

A: this compound is a second-generation integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection. [] It works by blocking the activity of HIV integrase, an enzyme that is essential for the virus to integrate its genetic material into the DNA of human cells. [] By inhibiting this step, this compound prevents the virus from replicating and infecting new cells.

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C20H18F2N3NaO3, and its molecular weight is 419.38 g/mol. []

Q3: What spectroscopic data is available for this compound?

A: Spectroscopic techniques like UV spectrophotometry, FTIR, DSC, and PXRD have been extensively used to characterize this compound. [, , , , , , ] UV spectrophotometry commonly employs a wavelength of 258 nm for quantification. [, , ] FTIR helps in identifying functional groups and potential interactions with excipients in formulations. [, ] DSC and PXRD are employed to analyze thermal behavior and crystalline structure, especially when developing novel formulations like solid dispersions or co-crystals. [, , ]

Q4: How stable is this compound under various storage conditions?

A: this compound exhibits good stability under various stress conditions, including acidic, basic, oxidative, thermal, neutral, and photolytic conditions. [] Various studies have investigated its stability in different formulations to develop robust dosage forms. [, , , , ]

Q5: What are some strategies used to enhance the solubility and bioavailability of this compound?

A: this compound, being a BCS class II drug, presents challenges in solubility and bioavailability. [] Several approaches have been explored to address this, including:* Co-crystallization: This method involves forming co-crystals of this compound with suitable co-formers, like maltitol, resulting in improved solubility compared to the parent drug. []* Solid dispersions: Solid dispersions using polymers like Poloxamer-188 and Jackfruit Seed Starch have shown enhanced dissolution rates, leading to better bioavailability. []* Nano-liposomes: Encapsulating this compound in nano-liposomes has demonstrated improved drug loading efficiency and sustained release properties. []* Solid lipid nanoparticles: Formulating this compound into solid lipid nanoparticles for vaginal drug delivery has shown promise for pre-exposure prophylaxis of HIV, with improved vaginal deposition and potential site-targeted effects. []* Proliposomal powders: This approach aims to enhance absorption for pediatric HIV patients, with the proliposomal formulation demonstrating significant improvement in this compound absorption compared to the immediate-release tablet. []

Q6: How is this compound typically formulated for pharmaceutical use?

A: this compound is frequently formulated as tablets for oral administration. [, , , , , ] Researchers have developed and validated various analytical methods, including RP-HPLC and HPTLC, for its quantification in both bulk drug and tablet dosage forms. [, , , ]

Q7: How efficacious is this compound in treating HIV-1 infection?

A: Clinical trials have shown that this compound-based regimens are highly effective in achieving and maintaining viral suppression in HIV-infected individuals. [, ] It is often combined with other antiretroviral agents like Lamivudine and Tenofovir Disoproxil Fumarate for improved efficacy. [, , ]

Q8: Are there any known resistance mechanisms to this compound?

A: While this compound generally exhibits a high genetic barrier to resistance, some resistance mutations have been reported. [] These are less common compared to other INSTIs and typically require multiple mutations to confer high-level resistance. []

Q9: What analytical methods are used for the quantification of this compound?

A: Several analytical methods have been developed and validated for the quantification of this compound in various matrices. These include:* RP-HPLC: This method offers high sensitivity and selectivity for analyzing this compound in bulk drug, pharmaceutical formulations, and biological samples. [, , , , , , , , ]* HPTLC: This technique provides a simple and cost-effective alternative for the simultaneous estimation of this compound with other antiretroviral agents in combined dosage forms. [, , ]* UV Spectrophotometry: This method is simple and rapid, commonly used for routine analysis of this compound in bulk drug and formulations. [, , ]

Q10: How is the quality of this compound assured during manufacturing and distribution?

A: Strict quality control measures are employed throughout the manufacturing process to ensure the consistent quality, safety, and efficacy of this compound. [] This includes rigorous testing of raw materials, in-process controls, and final product analysis. [] Stability studies are also conducted to establish appropriate storage conditions and shelf life. []

Q11: What are some future directions for research on this compound?

A: Ongoing research on this compound focuses on:* Optimizing drug delivery strategies to improve patient adherence and therapeutic outcomes. [, ]* Investigating long-term safety and efficacy, particularly in specific populations like pregnant women and children. [, ]* Developing new formulations with improved pharmacokinetic profiles and reduced dosing frequency. [, , ]* Understanding the mechanisms of resistance and developing strategies to overcome them. [, ]* Identifying novel biomarkers for predicting treatment response and monitoring disease progression. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.